[(2-Bromo-1-methoxyprop-1-en-1-yl)oxy](trimethyl)silane
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Overview
Description
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H17BrO2Si. It is commonly used as a coupling agent and adhesion promoter in various industrial and manufacturing processes, such as in the production of adhesives, sealants, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-methoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Addition Reactions: Electrophiles such as hydrogen halides or halogens are used in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: Products include halogenated silanes or other addition products.
Scientific Research Applications
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings
Mechanism of Action
The mechanism of action of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane involves the formation of stable carbon-silicon bonds through nucleophilic substitution or addition reactions. The compound acts as a coupling agent, promoting adhesion between different materials by forming covalent bonds with both surfaces. This enhances the mechanical properties and durability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyprop-1-en-1-yl)oxysilane: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chloro-1-methoxyprop-1-en-1-yl)oxysilane: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This allows for the formation of a wide range of substituted silanes, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
199384-57-1 |
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Molecular Formula |
C7H15BrO2Si |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(2-bromo-1-methoxyprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)7(9-2)10-11(3,4)5/h1-5H3 |
InChI Key |
VPTFSNQUIPAUME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OC)O[Si](C)(C)C)Br |
Origin of Product |
United States |
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